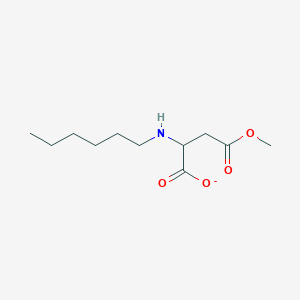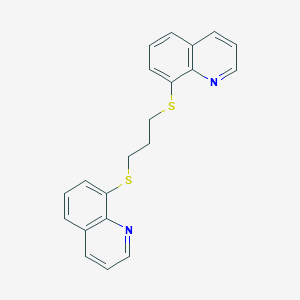
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is an organic compound derived from the heterocycle quinoline This compound features a unique structure with two quinoline rings connected by a sulfanylpropylsulfanyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline typically involves the following steps:
Formation of Quinoline Rings: The quinoline rings can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. .
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions.
Linking the Quinoline Rings: The final step involves linking the two quinoline rings through a propylsulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Applications De Recherche Scientifique
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in organic light-emitting diodes (OLEDs).
8-Aminoquinoline: Used as an antimalarial drug due to its effectiveness against liver stages of Plasmodium infections.
8-Mercaptoquinoline:
Uniqueness
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is unique due to its dual quinoline structure connected by a sulfanylpropylsulfanyl linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
102311-94-4 |
|---|---|
Formule moléculaire |
C21H18N2S2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
8-(3-quinolin-8-ylsulfanylpropylsulfanyl)quinoline |
InChI |
InChI=1S/C21H18N2S2/c1-6-16-8-3-12-22-20(16)18(10-1)24-14-5-15-25-19-11-2-7-17-9-4-13-23-21(17)19/h1-4,6-13H,5,14-15H2 |
Clé InChI |
NKWSJKAXOHHVOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SCCCSC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
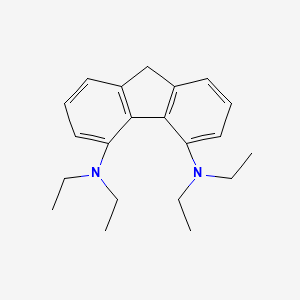
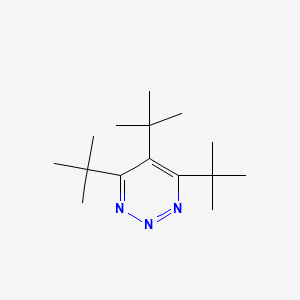
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
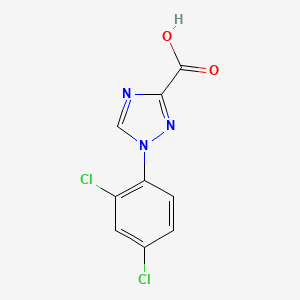
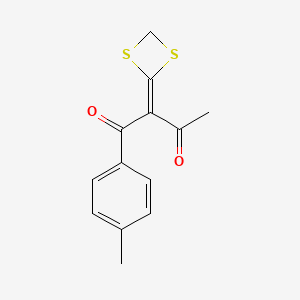
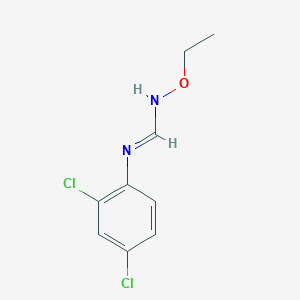

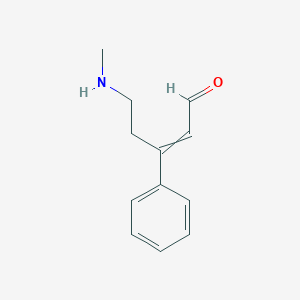
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
